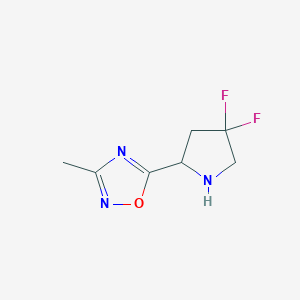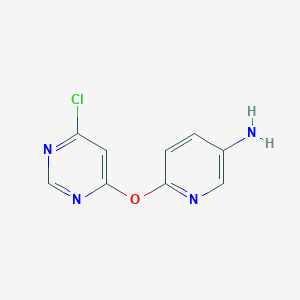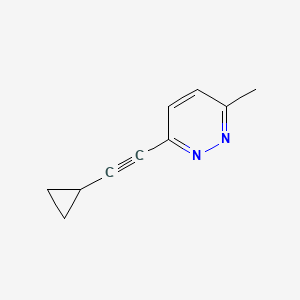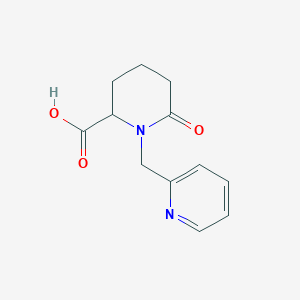![molecular formula C10H11FN4O B1491417 [1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248988-93-3](/img/structure/B1491417.png)
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine (FMTM) is a novel synthetic compound belonging to the triazole family. It is a small molecule with a molecular weight of 193.23 g/mol and a melting point of 75-77°C. FMTM has recently gained interest due to its potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis and crystal structure analysis of compounds with related structures involve multi-step reactions, including the treatment of specific precursors with sodium methoxide or propargyl bromide, leading to novel derivatives characterized by spectral and elemental analyses (Xu Liang, 2009). These processes are fundamental in understanding the chemical and physical properties of such compounds.
Biological Applications
- Research into the antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety has shown that these compounds demonstrate moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010). This highlights the potential of 1,2,3-triazole derivatives in developing new antimicrobial agents.
- Another study synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity, demonstrating the utility of these compounds in searching for new antimicrobial substances (M. Nagamani, Ch. Anjaiah, D. Praveen, P. Jalapathi, 2018).
Antioxidant Properties
- The synthesis and evaluation of 1,2,3-triazole-containing nitrones for their antioxidant properties have been reported. These compounds show significant potential in inhibiting lipid peroxidation and scavenging hydroxyl radicals, with some derivatives demonstrating antioxidant activity comparable to or better than reference compounds (D. Hadjipavlou-Litina, I. Głowacka, J. Marco-Contelles, D. Piotrowska, 2022).
Molecular Docking Studies
- Molecular docking studies have been conducted on chromone-based 1,2,3-triazoles, aiming to discover novel antimicrobial agents. These studies help rationalize the binding interactions at the active sites of target proteins, providing insights into the mechanism of action and enhancing the design of compounds with improved antimicrobial efficacy (Vidya S. Dofe, A. Sarkate, D. Lokwani, Santosh H. Kathwate, C. Gill, 2016).
Eigenschaften
IUPAC Name |
[1-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c1-16-10-3-2-8(4-9(10)11)15-6-7(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZSXCODDYBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



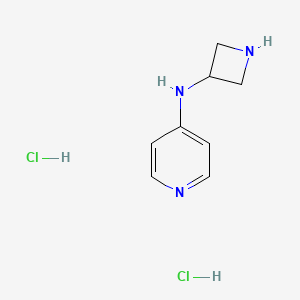
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1491340.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
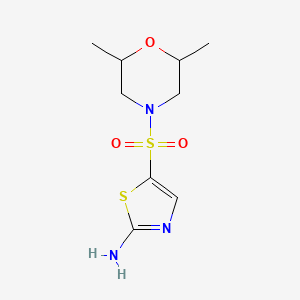
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)


